ethyl (E)-4-(4-fluorophenyl)but-2-enoate

Description

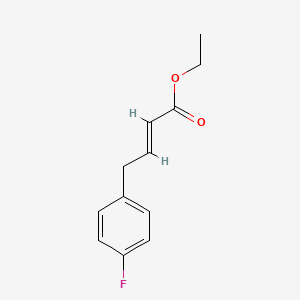

Ethyl (E)-4-(4-fluorophenyl)but-2-enoate (CAS: 60611-95-2, C₁₂H₁₁FO₃) is an α,β-unsaturated ester featuring a 4-fluorophenyl group at the γ-position of the but-2-enoate backbone (Figure 1). The (E)-stereochemistry ensures a planar conjugated system, enhancing reactivity in Michael additions or Diels-Alder reactions. Its molecular structure combines the electron-withdrawing fluorine atom with the electron-deficient enoate moiety, making it a versatile intermediate in pharmaceuticals and organic synthesis .

Properties

IUPAC Name |

ethyl (E)-4-(4-fluorophenyl)but-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h3,5-9H,2,4H2,1H3/b5-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXVBCAJRVASRF-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/CC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-4-(4-fluorophenyl)but-2-enoate typically involves the esterification of (E)-4-(4-fluorophenyl)but-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction under milder conditions and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-4-(4-fluorophenyl)but-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, (E)-4-(4-fluorophenyl)but-2-enoic acid.

Reduction: Reduction of the ester group can yield the corresponding alcohol, ethyl (E)-4-(4-fluorophenyl)but-2-enol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: (E)-4-(4-fluorophenyl)but-2-enoic acid

Reduction: Ethyl (E)-4-(4-fluorophenyl)but-2-enol

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl (E)-4-(4-fluorophenyl)but-2-enoate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (E)-4-(4-fluorophenyl)but-2-enoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance the compound’s binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Aromatic Ring

Ethyl (E)-4-(4-(Trifluoromethyl)phenyl)but-2-enoate (Compound 60)

- Structure : Replaces the 4-fluorophenyl group with a 4-(trifluoromethyl)phenyl.

- Impact : The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, increasing the compound’s electrophilicity compared to the target molecule. This enhances reactivity in nucleophilic additions but may reduce solubility due to higher hydrophobicity .

- Application : Useful in synthesizing fluorinated bioactive molecules with enhanced metabolic stability.

Ethyl (E)-4-(2-Fluorophenyl)but-2-enoate

- Structure : Fluorine at the ortho position on the phenyl ring.

- Impact : Steric hindrance near the ester group alters conformational flexibility. The ortho-fluorine disrupts conjugation, reducing electronic effects compared to the para-substituted target compound .

Methyl (E)-4,4-Difluoro-4-(4-fluorophenyl)but-2-enoate (82e)

- Structure: Two additional fluorines on the β-carbon of the enoate chain.

- Impact: The geminal difluoro group increases electronegativity, stabilizing the enolate intermediate and altering reaction pathways in organocatalytic processes. This compound showed 75% yield in synthesis, highlighting efficient fluorination strategies .

Modifications to the Ester Group

Ethyl (E)-4-(4-(tert-Butyl)phenyl)-4-hydroxybut-2-enoate (58)

- Structure : Hydroxy group at the β-position and a tert-butyl-substituted phenyl ring.

- Impact: The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents.

tert-Butyl (E)-3-(4-Chlorophenyl)acrylate

Chain Length and Functional Group Variations

Ethyl (E)-3-(4-Fluorophenyl)but-2-enoate

- Structure : Fluorophenyl group at the β-position instead of γ.

- Impact : Altered conjugation patterns affect UV absorption and reactivity. This positional isomer (CAS: 147471-19-0) is less electrophilic at the α-carbon, reducing its utility in Michael additions .

Ethyl (E)-4-Oxo-4-(4-fluorophenyl)but-2-enoate

Physicochemical and Spectral Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.